molecular formula C11H8BrNO4 B11106416 3-(Acetylamino)-5-bromo-1-benzofuran-2-carboxylic acid

3-(Acetylamino)-5-bromo-1-benzofuran-2-carboxylic acid

Cat. No.: B11106416
M. Wt: 298.09 g/mol
InChI Key: AQNKEEOAXGKQOA-UHFFFAOYSA-N
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Description

3-(Acetylamino)-5-bromo-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of an acetylamino group, a bromine atom, and a carboxylic acid group attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetylamino)-5-bromo-1-benzofuran-2-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 1-benzofuran-2-carboxylic acid to introduce the bromine atom at the 5-position. This is followed by the acetylation of the amino group to form the acetylamino derivative. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Acetylamino)-5-bromo-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(Acetylamino)-5-bromo-1-benzofuran-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Acetylamino)-5-bromo-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Acetylamino)-5-bromo-1-benzofuran-2-carboxylic acid is unique due to the presence of the bromine atom and benzofuran ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8BrNO4

Molecular Weight

298.09 g/mol

IUPAC Name

3-acetamido-5-bromo-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H8BrNO4/c1-5(14)13-9-7-4-6(12)2-3-8(7)17-10(9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

AQNKEEOAXGKQOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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